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Introduction
Brasofensine is a potent dopamine reuptake inhibitor that was investigated for the potential

treatment of Parkinson's disease.[1] Its development was discontinued, reportedly due to

financial constraints related to further regulatory requirements, including the need for additional

toxicology documentation.[1] This document provides a detailed overview of the available

preclinical data and outlines protocols for the long-term administration of Brasofensine sulfate
in animal studies, based on general principles of toxicology and pharmacology. Due to the

discontinuation of its development, comprehensive long-term toxicology data for Brasofensine

is not publicly available. Therefore, the tables presented below are illustrative templates based

on standard preclinical safety evaluation guidelines.

Data Presentation
Efficacy in a Non-Human Primate Model of Parkinson's
Disease
While specific long-term toxicology data is scarce, studies in MPTP-treated common

marmosets have demonstrated the efficacy of Brasofensine in reversing motor deficits.

Table 1: Efficacy of Oral Brasofensine in MPTP-Treated Marmosets
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Dose (mg/kg)
Mean Locomotor
Activity (counts/hr)

Mean Disability
Score (reduction
from baseline)

Observations

0 (Vehicle) Baseline 0%

No change in

parkinsonian

symptoms.

0.25 Data not available Data not available

Dose-dependent

increase in locomotor

activity and reduction

in disability.

0.5 Data not available Data not available

Long-lasting motor

response without

inducing dyskinesia.

1.0 Data not available Data not available

Marked increase in

locomotor activity

when co-administered

with L-dopa.

2.5 Data not available Data not available

Severe dyskinesia

was not observed,

unlike with equivalent

doses of L-dopa.

Note: Specific quantitative values for locomotor activity and disability score reduction were not

provided in the available public literature.

Template for Long-Term Toxicology Data
The following tables are templates illustrating the types of data that would be collected in long-

term (e.g., 26-week) oral toxicity studies in a rodent (rat) and a non-rodent (monkey) species.

The values are placeholders.

Table 2: Template for 26-Week Oral Toxicity Study of Brasofensine Sulfate in Rats - Key

Endpoints
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Dose Group
(mg/kg/day)

Body
Weight
Change (%)

Food
Consumpti
on ( g/day )

Key
Hematology
Changes

Key Clinical
Chemistry
Changes

Key
Histopathol
ogical
Findings
(Incidence)

0 (Control) +25% 20 Normal Normal None

Low Dose

(e.g., 5)
+24% 19.5

No significant

changes

No significant

changes
None

Mid Dose

(e.g., 25)
+15% 17

Slight

decrease in

RBC

Slight

increase in

ALT

Minimal

centrilobular

hypertrophy

(2/10)

High Dose

(e.g., 100)
+5% 14

Anemia

(decreased

RBC, Hgb,

Hct)

Increased

ALT, AST,

BUN

Centrilobular

hypertrophy

(8/10), renal

tubular

degeneration

(4/10)

High Dose +

Recovery
+18% 18

Partial

recovery

Partial

recovery

Reversibility

of liver

findings

(4/10)

Table 3: Template for 26-Week Oral Toxicity Study of Brasofensine Sulfate in Monkeys - Key

Endpoints
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Dose Group
(mg/kg/day)

Body
Weight
Change (%)

Key
Hematology
Changes

Key Clinical
Chemistry
Changes

Cardiovasc
ular (ECG)
Findings

Key
Histopathol
ogical
Findings
(Incidence)

0 (Control) +10% Normal Normal
Normal Sinus

Rhythm
None

Low Dose

(e.g., 2)
+9%

No significant

changes

No significant

changes

No significant

changes
None

Mid Dose

(e.g., 10)
+2%

Slight

decrease in

platelets

Slight

increase in

liver enzymes

Occasional

sinus

tachycardia

Minimal bile

duct

hyperplasia

(1/4)

High Dose

(e.g., 50)
-5%

Thrombocyto

penia

Increased

liver

enzymes,

bilirubin

Sinus

tachycardia,

prolonged

QTc

Bile duct

hyperplasia

(3/4),

neuronal

degeneration

in specific

brain regions

(2/4)

High Dose +

Recovery
+4%

Partial

recovery

Partial

recovery

Resolution of

tachycardia

Partial

reversibility of

liver findings

(2/4)

Experimental Protocols
General Protocol for a 26-Week Repeated Dose Oral
Toxicity Study in Rats
This protocol is based on established guidelines for chronic toxicity testing.
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Animal Model: Sprague-Dawley or Wistar rats (young adults, e.g., 6-8 weeks old at the start

of the study).

Group Size: 20 animals/sex/group for the main study, with an additional 10

animals/sex/group for recovery arms.

Dose Levels: A control group (vehicle), a low dose, a mid-dose, and a high dose. Dose

selection should be based on results from shorter-term dose-range finding studies. The high

dose should aim to produce some evidence of toxicity without causing excessive mortality.

Drug Administration: Brasofensine sulfate administered orally via gavage once daily for 26

weeks. The vehicle should be appropriate for the solubility and stability of the compound.

Observations:

Mortality and Morbidity: Checked twice daily.

Clinical Signs: Detailed examination once daily.

Body Weight: Recorded weekly.

Food Consumption: Measured weekly.

Ophthalmology: Examined prior to the study and at termination.

Clinical Pathology: Blood and urine samples collected at baseline, and at 3, 6, and 12

months for hematology, clinical chemistry, and urinalysis.

Terminal Procedures:

At the end of the 26-week treatment period (and a recovery period, e.g., 4 weeks, for

designated groups), animals are euthanized.

Gross Necropsy: A complete macroscopic examination of all organs and tissues.

Organ Weights: Key organs (e.g., liver, kidneys, brain, heart, spleen) are weighed.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b10752218?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Histopathology: A comprehensive list of tissues is collected, preserved in formalin, and

processed for microscopic examination.

General Protocol for a 26-Week Repeated Dose Oral
Toxicity Study in Non-Human Primates (e.g.,
Cynomolgus Monkeys)

Animal Model: Cynomolgus monkeys (young adults).

Group Size: 4 animals/sex/group.

Dose Levels: A control group (vehicle), a low dose, a mid-dose, and a high dose.

Drug Administration: Brasofensine sulfate administered orally via gavage or in a palatable

treat once daily for 26 weeks.

Observations:

Mortality and Morbidity: Checked twice daily.

Clinical Signs: Detailed examination once daily.

Body Weight: Recorded weekly.

Food Consumption: Monitored daily.

Ophthalmology: Examined prior to the study and at regular intervals.

Cardiovascular Monitoring: Electrocardiograms (ECGs) and blood pressure

measurements at baseline and at specified time points throughout the study.

Clinical Pathology: Blood and urine samples collected at baseline and at regular intervals.

Terminal Procedures: Similar to the rat study, including gross necropsy, organ weights, and

comprehensive histopathology.

Visualizations
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Signaling Pathway of Dopamine Transporter Inhibition
by Brasofensine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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